4-Amino-2-methylpyridin-1-ium-1-olate

Description

Contextualization of Pyridinium-1-olate Heterocycles in Chemical Research

Pyridine (B92270) heterocycles are fundamental scaffolds in medicinal chemistry and materials science. rsc.orgchemicalbook.com The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, enhancing its utility. Pyridinium-1-olates serve as important intermediates in the functionalization of the pyridine ring, as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine. cymitquimica.com These compounds are also investigated for their own biological activities. The pyridine ring itself is a component of numerous FDA-approved drugs, highlighting the importance of its derivatives in pharmaceutical research. rsc.org The zwitterionic nature of pyridinium-1-olates, where formal positive and negative charges coexist within the same molecule, makes them a subject of interest in the study of intramolecular charge transfer and the development of novel functional materials. nih.govresearchgate.net

Structural Features and Classification of 4-Amino-2-methylpyridin-1-ium-1-olate

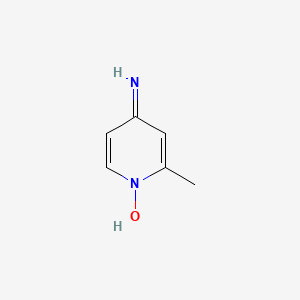

This compound is an aromatic heterocyclic compound. Its structure is based on a six-membered pyridine ring where the nitrogen atom is oxidized, resulting in a formal positive charge on the nitrogen and a negative charge on the oxygen atom (the "olate"). The compound is further substituted with an amino group (-NH₂) at position 4 and a methyl group (-CH₃) at position 2 of the pyridine ring.

This molecule is classified as a zwitterion, or inner salt, due to the presence of both a cationic center (the pyridinium (B92312) nitrogen) and an anionic center (the olate oxygen) within the same molecule. This charge separation results in a significant dipole moment and influences its physical properties, such as melting point and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14045-17-1 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol chemcd.com |

| Synonyms | 4-AMINO-2-METHYLPYRIDINE (B29970) 1-OXIDE; 2-METHYLPYRIDIN-4-AMINE 1-OXIDE chemcd.com |

The parent amine, 4-Amino-2-methylpyridine, is a known compound from which the N-oxide is derived. Its properties are also well-documented.

Table 2: Properties of the Parent Compound, 4-Amino-2-methylpyridine

| Property | Value |

| CAS Number | 18437-58-6 nih.gov |

| Molecular Formula | C₆H₈N₂ nih.gov |

| Molecular Weight | 108.14 g/mol nih.gov |

| Appearance | Solid nih.gov |

| Melting Point | 93-97 °C nih.gov |

Historical Development and Significance of Zwitterionic Pyridine Derivatives

The study of pyridine derivatives has a rich history dating back to the 19th century. rsc.org The synthesis of pyridine N-oxides, the neutral form of pyridinium-1-olates, gained prominence in the mid-20th century as chemists recognized their utility in organic synthesis. These compounds provided new pathways for the preparation of substituted pyridines that were otherwise difficult to access.

Zwitterionic compounds, in general, have been of interest for their unique properties and have been investigated in various contexts, from biochemical detergents to materials science. chemcd.comontosight.ai Pyridinium-based zwitterions, such as pyridinium benzimidazolates and thiolates, have been synthesized and studied for their reactivity and potential in constructing more complex molecular architectures. rsc.orgresearchgate.net The development of synthetic methods to create stable pyridinium zwitterions has opened avenues for their use as synthons in cycloaddition reactions and other domino processes. rsc.org The interplay between the positively charged pyridinium core and the tethered anionic group is a key feature that researchers continue to explore for creating novel chemical entities with tailored properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-methylpyridin-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-4-6(7)2-3-8(5)9/h2-4,7,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCBLPROTVNSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=N)C=CN1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342244, DTXSID50902909 | |

| Record name | 4-Imino-2-methylpyridin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3485 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14045-17-1 | |

| Record name | 4-Imino-2-methylpyridin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2 Methylpyridin 1 Ium 1 Olate

Established Synthetic Routes and Strategies

The synthesis of 4-Amino-2-methylpyridin-1-ium-1-olate can be achieved through several established chemical pathways. These routes primarily leverage the reactivity of the pyridine (B92270) N-oxide scaffold, which facilitates both electrophilic and nucleophilic substitution reactions.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine N-oxide ring is a common strategy. This approach typically involves the displacement of a good leaving group at the 4-position of the 2-methylpyridine (B31789) N-oxide ring by an amino group or its equivalent.

One prominent method involves the replacement of a nitro group. The nitro group in 4-nitropyridine-N-oxide is readily susceptible to substitution by various nucleophiles. researchgate.net This high reactivity allows for the introduction of different functionalities, including amino groups, under relatively mild conditions. Another approach is the substitution of a halogen. For instance, 4-chloro-pyridine-N-oxides can react with aryl boronic acids via Suzuki-Miyaura coupling to afford arylated products, demonstrating the utility of halogenated intermediates. acs.org While direct amination of a 4-halopyridine N-oxide is feasible, the synthesis of the halogenated precursor is often required.

The Chichibabin reaction, a well-known method for the amination of pyridines using sodium amide, proceeds via nucleophilic substitution of a hydride ion. wikipedia.org While typically favoring the 2-position, variations of this reaction can be employed for the synthesis of aminopyridines. wikipedia.orgyoutube.com

Condensation Reactions

Condensation reactions can be employed in the synthesis of precursors or in the functionalization of the pyridine ring. For instance, the synthesis of N-substituted 3-amino-4-halopyridines, which are valuable intermediates for more complex heterocyclic systems, can be achieved through a sequence involving deprotection followed by reductive amination. nih.gov Although not a direct route to the target compound, this highlights the role of condensation-based strategies in preparing functionalized pyridine derivatives.

Oxidation-Reduction Pathways for Precursors

A crucial and widely used strategy for the synthesis of this compound involves a sequence of oxidation and reduction reactions. This pathway typically starts with the oxidation of 2-methylpyridine to its corresponding N-oxide, followed by nitration at the 4-position, and finally, reduction of the nitro group to an amino group.

The oxidation of the pyridine nitrogen is a key initial step as it activates the ring for subsequent functionalization. nih.gov Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents compared to their parent pyridines. chemicalbook.com The N-oxide group increases electron density at the 2- and 4-positions, facilitating electrophilic substitution at these sites. chemicalbook.com

The reduction of a 4-nitro group on the pyridine N-oxide ring is a common and effective method to introduce the desired 4-amino functionality. Various reducing agents and conditions can be employed for this transformation. Catalytic hydrogenation using palladium on charcoal (Pd/C) is a clean and efficient method. prepchem.com Another effective reducing agent is iron powder in the presence of an acid, such as acetic acid. chemicalbook.com The reduction of 4-nitropyridine (B72724) N-oxide can also be achieved using low-valent titanium reagents, such as a mixture of TiCl₄ and SnCl₂. researchgate.net Depending on the stoichiometry of the reagent, different reduction products, including 4,4'-azodipyridine or the desired 4-aminopyridine (B3432731), can be obtained. researchgate.net Photocatalytic deoxygenation of pyridine N-oxides using rhenium complexes has also been reported as a method for their reduction. nih.govchemrxiv.org

Precursor Chemistry and Starting Materials

The successful synthesis of this compound is highly dependent on the careful selection and preparation of its precursors. The primary starting material is typically 2-methylpyridine, which undergoes a series of functionalization reactions.

Reactants and Reaction Conditions for Pyridine Ring Functionalization

The functionalization of the pyridine ring is a critical aspect of the synthesis. Key reactions include N-oxidation and nitration.

N-Oxidation of 2-Methylpyridine: The initial step in many synthetic routes is the oxidation of 2-methylpyridine to 2-methylpyridine-1-oxide. This transformation enhances the reactivity of the pyridine ring, particularly at the C4 position. nih.gov Various oxidizing agents can be used for this purpose.

| Oxidizing Agent | Solvent | Conditions | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0-25 °C, 24h | prepchem.com |

| Hydrogen Peroxide/Acetic Acid | - | - | chemicalbook.com |

Nitration of 2-Methylpyridine-1-oxide: Following N-oxidation, the introduction of a nitro group at the 4-position is a common strategy. The N-oxide group directs electrophilic substitution to the C4 position.

| Nitrating Agent | Conditions | Reference |

| Fuming Nitric Acid/Sulfuric Acid | 95-105 °C, 2 hours | google.com |

| Nitric Acid/Sulfuric Acid | - | nih.gov |

The resulting 2-methyl-4-nitropyridine-1-oxide is a key intermediate that can be subsequently reduced to the target compound. chemicalbook.comprepchem.com

Aminating Agents and Controlled Environments

The introduction of the amino group can be achieved through direct amination or by the reduction of a nitro group.

Reduction of 4-Nitro-2-methylpyridine-1-oxide: This is a widely used method for producing this compound. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.

| Reducing Agent | Solvent | Conditions | Yield | Reference |

| Iron powder/Acetic Acid | Acetic Acid | 80 °C, 2 hours | 83% (crude) | chemicalbook.com |

| 10% Pd/Charcoal, H₂ | Methanol | - | - | prepchem.com |

| TiCl₄/SnCl₂ (1:2 molar ratio) | - | - | - | researchgate.net |

| Platinum catalyst, H₂ | - | - | - | chemrxiv.org |

Direct Amination: Direct amination of the pyridine N-oxide ring at the C4 position is an alternative approach. This can be achieved through nucleophilic substitution of a suitable leaving group or via methods like the Chichibabin reaction. wikipedia.org While direct C4-amination of pyridines has been a challenge, recent methods have been developed using specific reagents like bispyridine-ligated I(III) reagents, which can provide access to C4-aminated products without pre-oxidation to the N-oxide. researchgate.net However, for the synthesis of the N-oxide target compound, amination of the pre-formed N-oxide is more direct. The use of aminating agents like hydroxylamine (B1172632) under alkaline conditions has been shown to be effective for aminating reactive nitropyridines at room temperature. youtube.com

Optimization of Synthetic Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, the catalytic system, the reaction temperature, and the duration of the reaction.

The reduction of the nitro group in 4-nitropyridine-N-oxide derivatives is a critical step that is significantly influenced by the solvent and catalyst employed. A widely utilized method is catalytic reduction using metals, with iron in the presence of an acid being a common choice. semanticscholar.org

The acid plays a dual role, acting as a catalyst and influencing the reaction medium. Different mineral and organic acids can be used, with each affecting the reaction rate and the profile of by-products. For the reduction of the parent 4-nitropyridine-N-oxide, various acidic systems have been investigated. semanticscholar.org The use of iron filings in conjunction with acids like hydrochloric acid or sulfuric acid is effective. Acetic acid is another common choice, often used at reflux temperatures, which can lead to quantitative yields of the corresponding aminopyridine. semanticscholar.org

The choice of the acidic catalyst can impact the product distribution. For instance, reduction with iron and hydrochloric acid can produce by-products such as 4-aminopyridine-N-oxide and 4,4'-azopyridine, alongside the desired 4-aminopyridine. semanticscholar.org In contrast, using iron with 25-30% sulfuric acid tends to be a slower reaction but can result in a better yield of the primary product. semanticscholar.org

The following table summarizes the effect of different catalytic systems on the reduction of 4-nitropyridine-N-oxide, which serves as a model for the synthesis of this compound.

Table 1: Effect of Catalytic System on the Reduction of 4-Nitropyridine-N-oxide

| Catalyst System | Primary Product | Observed By-products | Yield of 4-aminopyridine | Reference |

|---|---|---|---|---|

| Iron / Hydrochloric Acid | 4-aminopyridine | 4-aminopyridine-N-oxide, 4-pyridone, 4,4'-azopyridine | 80-85% | semanticscholar.org |

| Iron / 25-30% Sulfuric Acid | 4-aminopyridine | Lower levels of by-products | >85% | semanticscholar.org |

This data is for the reduction of 4-nitropyridine-N-oxide and is presented as a model for the synthesis of this compound.

Temperature and reaction time are critical parameters that must be carefully controlled to ensure optimal yield and purity of this compound. These parameters are intrinsically linked; higher temperatures generally lead to shorter reaction times, but may also increase the formation of undesirable by-products.

For the reduction of 4-nitropyridine-N-oxide using iron and acetic acid, the reaction is typically carried out at reflux temperature. semanticscholar.org The completion of the reaction is monitored using techniques such as thin-layer chromatography (TLC). The reaction time can vary depending on the specific substrate and the scale of the reaction.

In industrial settings, precise control over temperature is crucial. Exothermic reactions, such as the initial N-oxidation of the pyridine ring, require efficient heat dissipation to prevent runaway reactions. orgsyn.org For the reduction step, maintaining a consistent temperature ensures reproducible results and minimizes batch-to-batch variability.

The table below illustrates the general relationship between temperature and reaction time for a model reduction reaction.

Table 2: General Temperature and Reaction Time Parameters for Nitro Group Reduction

| Temperature Range | Typical Reaction Time | Notes |

|---|---|---|

| Room Temperature | 12 - 24 hours | Slower reaction rate, may be suitable for sensitive substrates. |

| 50 - 80 °C | 4 - 8 hours | Moderate temperature, often a good starting point for optimization. |

This table provides generalized parameters and the optimal conditions for the synthesis of this compound would require specific experimental determination.

Scalability and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of the process chemistry and engineering.

One of the primary considerations for the reduction step using iron in acid is the handling of solid materials and the work-up procedure. The use of large quantities of iron powder can pose challenges in terms of reactor charging and agitation to ensure efficient mixing. Post-reaction, the filtration of iron salts and subsequent extraction of the product from the aqueous phase are steps that need to be optimized for large-scale operations. The use of continuous extraction has been noted as a potential method to improve efficiency in the synthesis of 4-aminopyridine, which is a relevant consideration for the target compound as well. semanticscholar.org

The initial N-oxidation step, often employing strong oxidizing agents like peracetic acid, is exothermic and requires robust temperature control systems in an industrial setting to maintain safety and prevent decomposition of the reagent and product. orgsyn.org

The choice of solvents and reagents is also critical from an industrial perspective, with a preference for less hazardous, more environmentally friendly, and cost-effective options. The recovery and recycling of solvents are also important economic and environmental considerations in large-scale production.

Reaction Chemistry and Transformational Pathways of 4 Amino 2 Methylpyridin 1 Ium 1 Olate

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The presence of the N-oxide functional group significantly influences the reactivity of the pyridine ring towards electrophiles. Unlike pyridine itself, which is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, pyridine N-oxides are much more susceptible to this class of reactions. The N-oxide group acts as both an electron acceptor and a powerful electron donor through resonance, increasing the electron density at the C2 and C4 positions. abertay.ac.uk This activation facilitates electrophilic substitution, primarily at the 4-position. abertay.ac.ukquimicaorganica.org

The general strategy for introducing an electrophile at the C4 position of a pyridine ring often involves the initial formation of the N-oxide. quimicaorganica.orgnih.gov For a substrate like 4-Amino-2-methylpyridin-1-ium-1-olate, the ring is already activated. The amino group at C4 is a strong activating group, while the methyl group at C2 is a weak activating group. The N-oxide oxygen directs electrophiles to the C4 position. A key example of such a reaction is nitration. For instance, the related compound 2-methylpyridine (B31789) N-oxide can be nitrated to yield 2-methyl-4-nitropyridine (B19543) N-oxide, demonstrating the directing effect of the N-oxide group. nih.gov The reaction proceeds under conditions that are typically milder than those required for the parent heterocycle. quimicaorganica.org Once the electrophile is introduced, the N-oxide can be subsequently removed via reduction if the parent pyridine is the desired product. quimicaorganica.org

Table 1: Electrophilic Substitution Reaction Example

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|

Nucleophilic Substitution Reactions at Substituted Positions

Pyridine N-oxides are also primed for nucleophilic substitution reactions, which occur more readily than in their non-oxidized pyridine counterparts. scripps.edu The N-oxide group enhances the electrophilicity of the C2 and C4 positions, making them susceptible to attack by nucleophiles. abertay.ac.uk Reactions can proceed via a nucleophilic aromatic substitution (SNAr) mechanism, especially if a good leaving group is present at the C2 or C4 position. scripps.edu

A relevant example is the displacement of a nitro group from the 4-position. Studies on 4-nitropyridine (B72724) 1-oxide have shown that it reacts with nucleophiles like piperidine (B6355638) to yield 4-(piperidin-1-yl)pyridine 1-oxide. rsc.org This demonstrates the feasibility of displacing a substituent at the C4 position. In the case of this compound, direct nucleophilic substitution of the amino or methyl group is unlikely as they are poor leaving groups. However, the amino group could be chemically modified into a better leaving group (e.g., a diazonium salt), which could then be displaced by a nucleophile.

Another pathway involves the activation of the N-oxide oxygen by an electrophile (like a sulfonyl chloride or acyl chloride), followed by the addition of a nucleophile to the C2 or C4 position. scripps.edu

Table 2: Nucleophilic Substitution Reaction Data

| Substrate | Nucleophile | Product | Reaction Conditions | Reference |

|---|

Oxidation Reactions and Corresponding Oxide Formation

The title compound, this compound, is itself an N-oxide. Its formation involves the direct oxidation of the parent pyridine, 4-amino-2-methylpyridine (B29970). This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.orgacs.org Pyridines bearing electron-donating alkyl substituents tend to undergo N-oxidation with high conversion rates. arkat-usa.org

Further oxidation of the N-oxide itself is also possible. While the N-oxide group is generally stable, strong oxidizing conditions can lead to other transformations. For example, certain metal catalysts can oxidize aromatic N-oxides, generating reactive radical species. acs.org The functional groups on the ring can also be subject to oxidation. For instance, the methyl group could potentially be oxidized to a carboxylic acid under harsh conditions, although this often requires specific catalytic systems.

Table 3: Common Reagents for N-Oxidation of Pyridines

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Heating | arkat-usa.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | DMF/MeOH in presence of HF | arkat-usa.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO | arkat-usa.org |

Reduction Reactions and Derivatives

The most common reduction reaction for pyridine N-oxides is deoxygenation, which removes the N-oxide oxygen to regenerate the parent pyridine. This is a synthetically useful step, often performed after the N-oxide has been used to direct other reactions on the pyridine ring. quimicaorganica.orgarkat-usa.org Various reagents can accomplish this reduction, with common examples including trivalent phosphorus compounds (e.g., PCl₃, PPh₃) or catalytic hydrogenation. The use of zinc dust is also an effective method for the deoxygenation of pyridine N-oxides. arkat-usa.org

In addition to complete deoxygenation, the pyridine ring itself can be reduced under certain conditions. For example, reduction with sodium in the presence of a proton source can lead to the formation of dihydropyridine (B1217469) derivatives. chemistry-online.com Furthermore, many heteroaromatic N-oxides are known to be reduced by enzymatic systems in biological contexts. acs.org

Functionalization of Amino and Methyl Groups

The amino and methyl substituents on the pyridine ring offer additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Amidation Reactions and Derivatives

The 4-amino group of this compound can undergo reactions typical of primary aromatic amines, most notably amidation. This reaction involves treating the compound with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form the corresponding N-acyl derivative (an amide). The process of acetylation on the related 4-aminopyridine (B3432731) N-oxide has been studied. cymitquimica.com

The synthesis of amides from amines often employs coupling reagents to activate the carboxylic acid component. Reagents like 1,1'-Carbonyldiimidazole (CDI) can be used for this purpose. nih.gov These reactions provide a straightforward route to a diverse range of amide derivatives, modifying the properties of the parent molecule.

Alkylation and Acylation Processes

Alkylation and acylation can occur at several positions on the molecule, including the exocyclic amino group and the N-oxide oxygen.

Alkylation/Acylation of the Amino Group : The 4-amino group can be alkylated or acylated using appropriate alkyl halides or acylating agents, respectively. The acylation leads to the amides discussed in the previous section.

O-Alkylation and O-Acylation : The N-oxide oxygen is nucleophilic and can attack alkylating or acylating agents. arkat-usa.orgacs.org For example, treatment with an acylating reagent can form an O-acyloxypyridinium species. acs.org These intermediates are themselves reactive and can be used in subsequent transformations.

Functionalization of the Methyl Group : The C2-methyl group is activated by the N-oxide functionality and can participate in specific reactions. A notable example is the Boekelheide reaction, where 2-methylpyridine N-oxides react with trifluoroacetic anhydride. This reaction results in a rearrangement that ultimately yields a 2-(hydroxymethyl)pyridine derivative after hydrolysis, providing a pathway to functionalize the methyl group. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-2-methylpyridine |

| 2-Methylpyridine N-oxide |

| 2-Methyl-4-nitropyridine N-oxide |

| 4-Nitropyridine 1-oxide |

| 4-(Piperidin-1-yl)pyridine 1-oxide |

| Piperidine |

| Pyridine |

| 4-Aminopyridine N-oxide |

| 1,1'-Carbonyldiimidazole |

| Trifluoroacetic anhydride |

| 2-(Hydroxymethyl)pyridine |

Metal Complexation and Coordination Chemistry

The presence of both an electron-donating amino group at the 4-position and a methyl group at the 2-position on the pyridine N-oxide ring of this compound imparts a unique combination of electronic and steric characteristics that govern its interaction with metal centers.

The this compound moiety primarily functions as a monodentate ligand, coordinating to metal ions through the exocyclic oxygen atom of the N-oxide group. This is a general characteristic of pyridine N-oxides, which are known to be weakly basic ligands. acs.orgwikipedia.org The lone pairs on the oxygen atom are typically more available for coordination than the nitrogen lone pair, which is involved in the N-O bond.

The electronic nature of the substituents on the pyridine ring significantly influences the donor strength of the N-oxide oxygen. The 4-amino group, being a strong electron-donating group, increases the electron density on the pyridine ring through resonance, which in turn enhances the electron density on the N-oxide oxygen. This increased electron density makes the oxygen atom a stronger Lewis base and thus a better donor to metal centers compared to unsubstituted pyridine N-oxide. researchgate.net Concurrently, the 2-methyl group also contributes to the electronic richness of the ring via an inductive effect, further enhancing the donor capacity of the oxygen atom.

However, the 2-methyl group also introduces steric hindrance around the N-oxide group. This steric bulk can influence the coordination geometry and the stability of the resulting metal complexes. For instance, studies on 2-methylpyridine N-oxide have shown that the methyl group can affect the packing of complexes in the solid state and influence the coordination modes. acs.orgacs.org Therefore, this compound is expected to be a stronger but potentially more sterically demanding ligand than 4-aminopyridine N-oxide or pyridine N-oxide itself.

While coordination through the N-oxide oxygen is predominant, the 4-amino group presents a secondary potential coordination site. However, in most cases, the pyridine ring nitrogen is a more favorable coordination site than the exocyclic amino group in aminopyridine derivatives. In the case of the N-oxide, the endocyclic nitrogen is part of the N-oxide functionality, leaving the exocyclic amino group as a less likely, but possible, point of interaction, potentially leading to bridging coordination modes under specific conditions.

Table 1: Comparison of Ligand Properties

| Ligand | Substituents | Primary Donor Atom | Electronic Effect of Substituents | Steric Hindrance |

| This compound | 4-Amino, 2-Methyl | N-Oxide Oxygen | Strong electron-donating | Moderate |

| 4-Aminopyridine N-oxide | 4-Amino | N-Oxide Oxygen | Strong electron-donating | Low |

| 2-Methylpyridine N-oxide | 2-Methyl | N-Oxide Oxygen | Moderate electron-donating | Moderate |

| Pyridine N-oxide | None | N-Oxide Oxygen | Neutral | Low |

This compound is anticipated to form a wide variety of organometallic and coordination complexes with transition metals. The formation of these complexes typically occurs through the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complex (e.g., ML₂, ML₄, ML₆) depends on several factors, including the metal ion's size, charge, and preferred coordination number, as well as the reaction conditions and the steric profile of the ligand.

Drawing parallels from related pyridine N-oxide systems, complexes with various transition metals such as cobalt(II), copper(II), nickel(II), and zinc(II) can be expected. nih.govnih.gov For instance, reactions of Co(NCS)₂ with 4-methylpyridine (B42270) N-oxide have yielded both five- and six-coordinate complexes, [Co(NCS)₂(C₆H₇NO)₃] and [Co(NCS)₂(C₆H₇NO)₄] respectively, demonstrating the ligand's ability to support different coordination geometries. nih.gov The enhanced donor strength of this compound may favor the formation of stable complexes, potentially with higher coordination numbers where sterically permissible.

Table 2: Expected Coordination Complexes with this compound

| Metal Ion | Potential Complex Formula | Expected Geometry |

| Co(II) | [Co(L)₄(X)₂] | Octahedral |

| Ni(II) | [Ni(L)₄(X)₂] | Octahedral |

| Cu(II) | [Cu(L)₄]X₂ | Square Planar or Tetrahedral |

| Zn(II) | [Zn(L)₂X₂] | Tetrahedral |

| (L = this compound; X = anionic ligand like Cl⁻, NCS⁻) |

Coordination complexes containing pyridine N-oxide ligands are generally kinetically labile, meaning that the ligands can be readily substituted by other ligands. wikipedia.org This lability is attributed to the relatively weak nature of the metal-oxygen bond. The rate of these substitution reactions is influenced by both the entering and leaving ligands, as well as the nature of the metal center.

For complexes of this compound, the substitution reactions would likely follow associative or interchange mechanisms, which are common for many transition metal complexes. The steric bulk of the 2-methyl group could play a significant role in the reaction rates. Increased steric hindrance at the metal center can slow down the rate of associative substitution pathways, where an intermediate with a higher coordination number is formed.

Furthermore, the electronic effects of the substituents can influence the strength of the metal-ligand bond. The strong electron-donating properties of the 4-amino and 2-methyl groups increase the basicity of the N-oxide oxygen, leading to a stronger metal-oxygen bond. A stronger bond would generally result in a slower rate of dissociative substitution, where the initial step is the breaking of the metal-ligand bond.

The substitution behavior is also critical in the context of catalysis, where the coordinated ligand may need to dissociate to allow for substrate binding. The balance of electronic and steric factors in this compound could be tuned to optimize the catalytic activity of its metal complexes. For instance, in reactions involving nucleophilic attack on the pyridine ring, the N-oxide group can be activated by coordination to a metal, followed by substitution. scripps.edu

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts, along with their coupling constants, would be required. This would confirm the presence and connectivity of the aromatic protons, the methyl group, and the amino group, and show the electronic effects of the N-oxide and amino functionalities on the pyridine (B92270) ring.

Hypothetical ¹H NMR Data Table: This table is a placeholder to illustrate the required data format and cannot be populated without experimental values.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | - | - | - |

| H-5 | - | - | - |

| H-6 | - | - | - |

| -CH₃ | - | - | - |

Hypothetical ¹³C NMR Data Table: This table is a placeholder to illustrate the required data format and cannot be populated without experimental values.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | - |

| C-3 | - |

| C-4 | - |

| C-5 | - |

| C-6 | - |

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. HSQC would correlate each proton to its directly attached carbon, confirming the assignments from 1D NMR. HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for unambiguously determining the regioisomerism (the positions of the amino and methyl groups) and providing evidence for or against the existence of different tautomers in solution. The potential for tautomerism exists, involving the exocyclic amino group and the endocyclic N-oxide, which could be investigated through these advanced NMR methods.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

An IR or FTIR spectrum would display the characteristic vibrational frequencies for the functional groups present in the molecule. Key absorptions would include the N-H stretching vibrations of the amino group, C-H stretches of the aromatic ring and methyl group, C=C and C=N ring stretching vibrations, and the distinctive N-O stretching vibration, which is a hallmark of pyridine N-oxides.

Hypothetical IR Data Table: This table is a placeholder to illustrate the required data format and cannot be populated without experimental values.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amino) | - | - |

| C-H stretch (aromatic) | - | - |

| C-H stretch (methyl) | - | - |

| C=C/C=N stretch (ring) | - | - |

| N-O stretch | - | - |

The position and shape of the N-H and N-O stretching bands in the IR spectrum could provide valuable information about intermolecular and intramolecular hydrogen bonding. For instance, hydrogen bonding between the amino group of one molecule and the N-oxide oxygen of another would typically result in a broadening and shifting of the N-H stretching band to a lower frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the wavelengths of maximum absorption (λmax). These absorptions correspond to electronic transitions within the molecule, such as π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The positions of these maxima are sensitive to the substitution pattern and the electronic nature of the pyridine ring.

Hypothetical UV-Vis Data Table: This table is a placeholder to illustrate the required data format and cannot be populated without experimental values.

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

|---|---|---|---|

| - | - | - | π→π* |

Until a research study detailing the synthesis and complete spectroscopic characterization of 4-Amino-2-methylpyridin-1-ium-1-olate is published, a definitive and detailed article on this specific topic cannot be responsibly generated.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, MS can confirm its molecular weight and provide structural information through analysis of its fragmentation patterns. When coupled with liquid chromatography (LC), the resulting LC-MS technique allows for the separation of the compound from a mixture prior to its detection by the mass spectrometer, making it an indispensable tool for purity assessment and quantitative analysis in complex matrices.

Liquid Chromatography (LC) Separation:

In LC-MS analysis, a liquid chromatograph first separates the components of a sample. For polar compounds like aminopyridine derivatives, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography using core-shell columns can be employed. helixchrom.com The mobile phase composition, typically a mixture of acetonitrile (B52724) and water with acidic modifiers, is optimized to achieve good peak shape and resolution. helixchrom.com Methods have been developed for the analysis of pyridine and its isomers that are compatible with mass spectrometry detection. helixchrom.comhelixchrom.com

Mass Spectrometric Detection and Fragmentation:

Following separation by LC, the analyte is ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. A study on pyridine N-oxide using ESI-MS revealed the formation of protonated molecules, sodiated adducts, and proton-bound dimers. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly insightful. In this technique, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is often unique to the molecule's structure. For pyridine N-oxides, a characteristic fragmentation pathway involves the loss of an oxygen atom. researchgate.net The fragmentation of the pyridine ring itself can also occur, leading to the loss of molecules like HCN. rsc.org In a study of phenylazoxypyridine-N-oxides, researchers observed that both the pyridine-N-oxide and azoxy N-oxide functionalities could be reduced in the ion source prior to ionization. cdnsciencepub.com The fragmentation of imidazo[1,2-a]pyridine (B132010) derivatives has also been studied, providing a basis for understanding the fragmentation of related heterocyclic systems. researchgate.net

For quantitative studies, derivatization can be employed to enhance sensitivity. For instance, 4-aminopyridine (B3432731) has been derivatized using 4-iodobenzoyl chloride to introduce an iodine atom, which can be sensitively detected by inductively coupled plasma mass spectrometry (ICP-MS). rsc.org

Below is a representative table illustrating the type of data obtained from an LC-MS/MS experiment for a related aminopyridine derivative.

Table 1: Representative LC-MS/MS Parameters for Analysis of an Aminopyridine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 Reversed-Phase | nih.gov |

| Mobile Phase | Gradient of Ammonium Acetate Buffer and Acetonitrile | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Precursor Ion (m/z) | [M+H]⁺ | nih.gov |

| Major Fragment Ions (m/z) | Dependent on structure, may include loss of functional groups and ring cleavage products. | rsc.orgcdnsciencepub.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for relevant derivatives)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. st-andrews.ac.ukbruker.com The core molecule, this compound, is a diamagnetic species with no unpaired electrons in its ground state and therefore would not produce an EPR signal.

However, EPR spectroscopy becomes a highly relevant and powerful tool for studying specific derivatives of this compound that are paramagnetic. This can be achieved through:

Formation of Radical Species: The compound could be chemically or electrochemically oxidized or reduced to form a radical cation or radical anion. The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. nih.gov For instance, the presence of radicals has been confirmed by EPR in lead-halide coordination polymers containing pyridine derivatives after photoirradiation. rsc.org

Spin Labeling: A stable radical, typically a nitroxide, can be chemically attached to the molecule. st-andrews.ac.uknih.gov This "spin label" acts as a reporter group. nih.gov The EPR spectrum of the spin label is sensitive to its local environment, providing information on molecular motion, polarity, and distances within or between molecules. researchgate.netyoutube.com For example, nitroxide spin labels are extensively used to study the structure and dynamics of proteins. nih.gov

Complexation with Paramagnetic Metal Ions: If this compound or its derivatives act as ligands for paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, V⁴⁺), the resulting metal complex can be studied by EPR. The spectrum provides information about the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bonds.

The EPR spectrum is characterized by its g-value, which is analogous to the chemical shift in NMR, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). libretexts.orgnih.gov Analysis of these parameters can reveal the electronic structure of the paramagnetic center. acs.org

The table below shows typical EPR parameters that might be obtained from a nitroxide spin-labeled derivative of this compound in different environments.

Table 2: Typical EPR Spectral Parameters for a Nitroxide-Labeled Derivative

| Parameter | Protic Solvent (e.g., Water) | Aprotic Solvent (e.g., Toluene) | Reference |

|---|---|---|---|

| g-value (g_iso) | ~2.0055 | ~2.0060 | youtube.com |

| Hyperfine Coupling (A_iso) to ¹⁴N (Gauss) | ~16.0 G | ~15.0 G | youtube.com |

Note: The exact values are sensitive to the specific structure of the nitroxide and its local environment. The increased hyperfine coupling in a protic solvent is due to hydrogen bonding to the nitroxide group. youtube.com

Crystallographic Analysis and Solid State Structure

Powder X-ray Diffraction (PXRD) Analysis

Unit Cell Dimensions and Crystallite Size Determination

Without the foundational experimental data from SCXRD and PXRD analyses, a scientifically accurate article on the crystallographic and solid-state structure of “4-Amino-2-methylpyridin-1-ium-1-olate” cannot be generated.

Polymorphism and Pseudopolymorphism Studies

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published studies on the polymorphism and pseudopolymorphism of this compound. Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, while pseudopolymorphism describes the phenomenon where different crystal types are formed due to the inclusion of solvent molecules (solvates) or water (hydrates) within the crystal lattice.

Despite the importance of understanding these solid-state properties for aspects such as solubility, stability, and bioavailability in various applications, dedicated research into the different crystalline forms of this compound has not been reported. Consequently, there are no detailed research findings or crystallographic data tables available to populate a discussion on its potential polymorphs or pseudopolymorphs.

Future research in this area would be necessary to identify whether this compound can exist in multiple crystalline forms, to characterize these forms using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy, and to determine the thermodynamic and kinetic relationships between them. Such studies would provide fundamental insights into the solid-state chemistry of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Theoretical calculations, particularly using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the most stable molecular geometry of 4-Amino-2-methylpyridin-1-ium-1-olate. nih.govnih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyridine (B92270) derivatives have shown that the calculated geometric parameters are generally in good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Pyridine Derivative Core Structure (Note: These are illustrative values based on related structures; actual values for this compound would require specific calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (ring) | 1.34 | C-N-C | 117.0 |

| C-C (ring) | 1.39 | C-C-N | 123.5 |

| C-NH2 | 1.36 | H-N-H | 115.0 |

| N-O | 1.25 | C-N-O | 118.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. tci-thaijo.orgnih.govnih.gov The MEP surface is colored to represent different potential values, where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atom of the olate group and the nitrogen atom of the amino group, making these the primary sites for electrophilic attack. tci-thaijo.org Conversely, the hydrogen atoms of the amino group and potentially some regions of the pyridine ring would exhibit a positive potential, indicating susceptibility to nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity. researchgate.net

In the case of this compound, the HOMO is likely to be localized on the electron-rich amino and olate groups, while the LUMO would be distributed over the pyridine ring. The HOMO-LUMO gap can be calculated from the energies of these orbitals, providing insight into the molecule's electronic properties and potential for charge transfer. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data (Note: These are illustrative values and would need to be calculated specifically for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. guidechem.com Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are calculated using the following equations, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net This technique allows for the exploration of conformational landscapes and the dynamic behavior of molecules in various environments. nih.govnih.gov

MD simulations can be employed to investigate the conformational flexibility of this compound. researchgate.netnih.gov By simulating the molecule's motion over a period of time, it is possible to identify the most stable conformations and the energy barriers between them. This is particularly useful for understanding how the molecule might behave in solution or when interacting with other molecules. nih.govmdpi.com Analysis of the simulation trajectory can reveal the dynamics of the methyl and amino groups, as well as any puckering or flexibility in the pyridine ring. The Radius of Gyration (Rg) can be calculated from the simulation to understand the molecule's compactness and how it changes over time. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the electronic structure, hybridization, and charge distribution within a molecule. For this compound, an NBO analysis would quantify the delocalization of electron density and the nature of the bonding. Key interactions for investigation would include the hyperconjugative effects between the lone pair of the amino group and the antibonding orbitals of the pyridine ring, as well as the nature of the N-O bond. The analysis provides quantitative data on donor-acceptor interactions and their stabilization energies. In the absence of a specific study, a table of NBO results cannot be provided.

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is crucial for understanding the behavior of a compound in the solid state and in solution. For this compound, calculations could be performed on dimers or larger clusters to determine the strength and nature of intermolecular forces, such as hydrogen bonding involving the amino group and the olate oxygen, as well as π-π stacking interactions between the pyridine rings. Methods like Symmetry-Adapted Perturbation Theory (SAPT) or calculations using counterpoise corrections to account for basis set superposition error would yield quantitative values for these interaction energies. Without dedicated research, no data on these interaction energies is available.

Prediction of Spectroscopic Properties (e.g., IR, NMR chemical shifts)

Computational chemistry allows for the prediction of spectroscopic data, which can be compared with experimental results for structural validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The calculated IR spectrum would show characteristic peaks for the N-H stretches of the amino group, the C-N and C-C stretching vibrations of the pyridine ring, and the N-O stretching vibration. These predicted frequencies are often scaled to better match experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). For this compound, these calculations would predict the chemical shifts for the protons and carbon atoms of the pyridine ring and the methyl group. The predicted spectra are valuable for interpreting experimental NMR data and confirming the molecular structure.

Without published computational studies on this compound, it is not possible to present data tables of predicted IR frequencies or NMR chemical shifts.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonding is the dominant intermolecular force in the crystal structures of aminopyridine N-oxides. The N-oxide oxygen is a significantly stronger hydrogen bond base than the nitrogen in the parent pyridine (B92270), which has profound implications for the resulting supramolecular structures. rsc.org

The primary hydrogen bond donor in 4-Amino-2-methylpyridin-1-ium-1-olate is the amino group (-NH₂), while the primary acceptor is the highly polarized N-oxide oxygen atom (N⁺-O⁻). This leads to the formation of strong and highly directional N—H···O hydrogen bonds, which are a defining feature of its crystal chemistry. In the presence of co-formers with hydroxyl groups, such as carboxylic acids or alcohols, or in hydrated crystals, O—H···O hydrogen bonds involving the N-oxide oxygen are readily formed. mdpi.comrsc.org These interactions are typically very strong due to the high basicity of the acceptor oxygen.

Table 1: Representative Hydrogen Bond Parameters in N-Oxide Systems Data is based on studies of analogous amide-N-oxide and related N-oxide crystal structures.

| Interaction Type | Donor | Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|

| N—H···O | Amide N-H | N-Oxide O | ~2.70 - 2.90 | ~160 - 175 | rsc.org |

| O—H···O | Water O-H | N-Oxide O | ~2.60 - 2.80 | ~170 - 180 | mdpi.com |

| C—H···O | Amide C-H | N-Oxide O | ~3.20 - 3.40 | ~150 - 160 | rsc.org |

The potential for a molecule to form hydrogen bonds either within itself (intramolecular) or with neighboring molecules (intermolecular) is a critical factor in determining its solid-state assembly. In this compound, the amino group is located at the C4 position, while the N-oxide is at position 1. This spatial separation makes the formation of a direct intramolecular hydrogen bond between these two groups geometrically impossible.

Consequently, the supramolecular structure is entirely governed by intermolecular hydrogen bonding. mdpi.com The amino group of one molecule will invariably interact with the N-oxide oxygen of an adjacent molecule, leading to the formation of chains, sheets, or more complex 3D architectures. This contrasts with N-oxides where a hydrogen bond donor is in the C2 position, which can favor intramolecular interactions. nih.gov The absence of this intramolecular competition makes the intermolecular interactions of this compound particularly predictable and robust for crystal engineering purposes. nih.gov

Weak Non-Covalent Interactions (e.g., C-H···π, C-H···F)

Beyond the interactions already discussed, a variety of weaker non-covalent forces can further influence the crystal packing. C-H···π interactions, where the C-H bond of the 2-methyl group or the ring itself points towards the face of an adjacent aromatic ring, are plausible. In a copper(II)-malonate complex involving the parent ligand 2-amino-4-methylpyridine (B118599), a range of weak interactions, including C–H···F and anion···π interactions, were found to be crucial for stabilizing the three-dimensional structure. acs.org This highlights that even in the presence of strong hydrogen bonds, these weaker forces collectively play a significant role in the fine-tuning of the molecular assembly.

Co-crystal and Salt Co-crystal Formation

The bifunctional nature of this compound, possessing both a strong hydrogen bond donor (amino group) and an exceptional hydrogen bond acceptor (N-oxide group), makes it an outstanding candidate for forming co-crystals and salt co-crystals. nih.govresearchgate.net Co-crystals are multi-component crystals held together by non-ionic interactions, whereas salt co-crystals involve proton transfer between components that also co-crystallize with neutral molecules.

By combining this compound with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids (e.g., benzoic acid) or amides (e.g., carbamazepine), it is possible to design novel crystalline materials with tailored properties. The strong N-oxide acceptor group can reliably interact with acidic protons from carboxylic acids or N-H donors from amides, leading to the formation of robust, multi-component assemblies. rsc.orgnih.gov

The predictability of crystal engineering relies on the use of robust and reliable molecular recognition motifs known as supramolecular synthons. For this compound, the most significant synthon involves the interaction between an N-H donor and the N-oxide acceptor.

When co-crystallized with an amide-containing molecule, a highly robust carboxamide–pyridine N-oxide heterosynthon can be formed. rsc.orgnih.gov This synthon is characterized by a primary N–H···O⁻(N-oxide) hydrogen bond, which is often supported by a secondary, weaker C–H···O(amide) interaction. rsc.org This heterosynthon has been shown to be highly reliable, frequently forming in preference to the well-known amide-amide homodimer synthon. nih.gov The high probability of its formation (reported to be over 78% even in the presence of competing functional groups) makes it a powerful and predictable tool for designing co-crystals. nih.gov The understanding and application of such synthons are central to the rational design of new solid forms of active pharmaceutical ingredients and other functional materials.

Role of Anions in Supramolecular Architectures

The supramolecular architecture of salts containing the 2-amino-4-methylpyridinium cation is profoundly influenced by the choice of the counter-anion. Anions act as crucial structure-directing agents, with their size, shape, and hydrogen-bonding capabilities dictating the final crystalline assembly. rsc.org The interaction between the cation, which is protonated at the pyridine nitrogen atom, and various anions typically involves strong and directional hydrogen bonds. researchgate.netresearchgate.net

A common and robust supramolecular synthon observed is the R²₂(8) ring motif. researchgate.netresearchgate.net This motif forms via a pair of N-H···O hydrogen bonds between the protonated pyridine nitrogen and the exocyclic amino group of the cation, and two acceptor atoms (commonly carboxylate oxygens) from the anion. researchgate.netresearchgate.net This interaction has been consistently observed with a variety of carboxylate anions, including 4-aminosalicylate, 5-chlorosalicylate, 4-hydroxybenzoate, and 4-chlorobenzoate (B1228818). researchgate.netresearchgate.netnih.gov

The specific nature of the anion governs how these primary ring motifs are organized into more complex structures:

With 4-nitrobenzoate , the 2-amino-4-methylpyridinium cations and the anions are linked into a ribbon-like structure. researchgate.net

With 4-aminobenzoate (B8803810) , the anions link to both adjacent anions and cations through N-H···O hydrogen bonds, creating a comprehensive three-dimensional supramolecular structure. nih.govresearchgate.net

With 4-hydroxybenzoate , the R²₂(8) motifs are further connected by additional N-H···O and O-H···O hydrogen bonds, also resulting in a three-dimensional network. researchgate.net

With inorganic anions like phosphate (B84403) and arsenate, the 2-amino-4-methylpyridinium cation also readily forms salts, indicating its versatility in creating diverse supramolecular assemblies. nih.govresearchgate.net

The anion's functional groups and their placement are critical. For instance, in the salt with 2-hydroxybenzoate, the anion itself features an internal O-H···O hydrogen bond, which influences its interaction with the cation. nih.gov Ultimately, the anion serves as a template, guiding the self-assembly process and controlling the dimensionality and topology of the resulting crystalline framework. acs.org

Crystal Packing and Self-Assembly Phenomena

The crystal packing of 2-amino-4-methylpyridinium salts is a direct consequence of the interplay between strong hydrogen bonding and weaker non-covalent interactions, leading to highly ordered self-assembled structures. The primary driving force for assembly is the formation of the previously mentioned R²₂(8) hydrogen-bonded ring motif between the cation and anion. researchgate.netresearchgate.net

The subsequent organization of these cation-anion pairs leads to various packing arrangements:

Tetrameric Arrays: In the case of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, a closely related system, inversion-related R²₂(8) motifs are bridged by further N-H···O hydrogen bonds to form a distinct DDAA (Donor-Donor-Acceptor-Acceptor) tetramer. nih.govcore.ac.uk

Chains and Ribbons: These tetramers or individual ion pairs can be linked into one-dimensional chains. For example, with the 4-chlorobenzoate anion, ion pairs are connected into ribbon-like chains extending along the c-axis direction. nih.gov Similarly, the 2-hydroxybenzoate salt forms chains along the nih.gov direction through C-H···O interactions. nih.govcore.ac.uk

Layered Structures: With the 4-chlorobenzoate anion, the fundamental R²₂(8) ion pairs are further connected via N-H···O and C-H···O hydrogen bonds, forming a two-dimensional network parallel to the bc plane. researchgate.net

Three-Dimensional Networks: More complex networks arise when anions can bridge multiple cations effectively. The 4-aminobenzoate salt is a prime example where N-H···O hydrogen bonds link anions to both adjacent anions and cations, culminating in a stable 3D framework. nih.govresearchgate.net Weak C-H···O interactions often play a supporting role in stabilizing these extended structures. researchgate.netnih.gov

Hirshfeld Surface Analysis for Interatomic Contact Contributions

The analysis of a closely related compound, 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, provides a representative breakdown of the contributions from different intermolecular contacts. nih.govcore.ac.uk The surface is dominated by contacts involving hydrogen atoms, which is expected for organic salts.

The key findings from the Hirshfeld analysis are:

H···H Contacts: These are the most abundant interactions, typically accounting for the largest portion of the Hirshfeld surface area, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.govresearchgate.net

O···H/H···O Contacts: These interactions are the second most significant contributors and are characteristic of the crucial N-H···O and C-H···O hydrogen bonds that define the supramolecular architecture. nih.gov The fingerprint plots for these contacts show distinct "wingtips" that correspond to strong hydrogen bonds. nih.gov

N···H/H···N Contacts: These are also prominent, corresponding to the N-H···O hydrogen bonds and other close contacts involving nitrogen atoms. nih.gov

The table below, based on data from a structurally analogous pyrimidinium salt, quantifies the relative contributions of these contacts to the total Hirshfeld surface. nih.gov

| Interatomic Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 44.2 |

| O···H/H···O | 20.9 |

| C···H/H···C | 19.6 |

| N···H/H···N | 8.1 |

| C···O/O···C | 3.0 |

| C···C | 2.9 |

| O···O | 1.0 |

This quantitative data confirms that the stability of the crystal structure is primarily derived from a combination of strong hydrogen bonds (O···H, N···H) and a multitude of weaker, less directional van der Waals forces (H···H, C···H). researchgate.net

Chemical Applications of 4 Amino 2 Methylpyridin 1 Ium 1 Olate

Role as a Chemical Building Block in Organic Synthesis

There is no specific information available in the scientific literature regarding the use of 4-Amino-2-methylpyridin-1-ium-1-olate as a chemical building block in organic synthesis.

Precursor for Complex Heterocyclic Systems

No published research could be found that describes the use of this compound as a precursor for the synthesis of complex heterocyclic systems.

Intermediate in Multi-Step Synthesis

There are no documented instances in the available literature of this compound serving as an intermediate in multi-step synthetic pathways.

Catalytic Applications

Information regarding the catalytic applications of this compound is not present in the surveyed scientific literature.

Organocatalysis

There is no evidence to suggest that this compound has been investigated or utilized as an organocatalyst.

Ligand in Transition Metal Catalysis

No studies have been found that report the use of this compound as a ligand in transition metal catalysis.

Material Science Applications

There is no information available in the scientific literature concerning the application of this compound in the field of material science.

Nonlinear Optical (NLO) Properties

Research into aminopyridine-based organic crystals has demonstrated their potential for second and third-order NLO applications. For instance, the crystal of 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate has been reported to exhibit a second harmonic generation (SHG) efficiency that is 4.8 times greater than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Another related compound, 4-aminopyridinium monophthalate, showed an SHG efficiency 1.1 times that of KDP. researchgate.net These findings suggest that the aminopyridine moiety can contribute significantly to the NLO response.

Third-order NLO properties have been investigated for the organic salt 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB). Z-scan studies confirmed its self-defocusing nature, which is a negative nonlinear optical property. documentsdelivered.com The calculated third-order NLO susceptibility (χ(3)) for AMPCNB was found to be 2.942 × 10⁻⁶ esu, with a nonlinear refractive index (n₂) of 5.610 × 10⁻⁸ cm²/W and a nonlinear absorption coefficient (β) of 0.033 × 10⁻⁴ cm/W. documentsdelivered.com

Table 1: Third-Order Nonlinear Optical Properties of a Related Compound (2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate)

| Property | Value | Reference |

| Nonlinear Refractive Index (n₂) | 5.610 × 10⁻⁸ cm²/W | documentsdelivered.com |

| Nonlinear Absorption Coefficient (β) | 0.033 × 10⁻⁴ cm/W | documentsdelivered.com |

| Third-Order NLO Susceptibility (χ(3)) | 2.942 × 10⁻⁶ esu | documentsdelivered.com |

Note: The data presented is for a related compound and may not be representative of this compound.

Photoconductivity and Dielectric Properties

The electrical properties of materials are crucial for their application in electronic and optoelectronic devices. While specific data for this compound is not available, studies on related aminopyridine derivatives offer valuable insights.

The photoconductivity of semiorganic nonlinear optical crystals has been a subject of investigation. For instance, some materials exhibit negative photoconductivity, where the electrical conductivity decreases upon illumination. scholarsresearchlibrary.com The study of 2-amino-3-methylpyridinium 2, 4-dinitrobenzoate included photocurrent measurements, indicating its potential for optoelectronic applications. researchgate.net

Dielectric studies are essential for understanding the charge transport properties of materials. For the crystal of 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB), the dielectric constant and dielectric loss were measured as a function of frequency at different temperatures. documentsdelivered.com Generally, a low dielectric constant and low dielectric loss at higher frequencies are desirable for NLO applications. researchgate.net In the case of AMPCNB, the dielectric constant was observed to be low at higher frequencies. documentsdelivered.com

Table 2: Dielectric Properties of a Related Compound (2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate) at Different Temperatures

| Frequency | Dielectric Constant (εr) at 313 K | Dielectric Constant (εr) at 343 K | Dielectric Loss (tanδ) at 313 K | Dielectric Loss (tanδ) at 343 K | Reference |

| 50 Hz | ~32 | ~45 | ~0.12 | ~0.25 | documentsdelivered.com |

| 1 kHz | ~20 | ~28 | ~0.08 | ~0.15 | documentsdelivered.com |

| 100 kHz | ~12 | ~15 | ~0.04 | ~0.08 | documentsdelivered.com |

| 5 MHz | ~8 | ~10 | ~0.02 | ~0.05 | documentsdelivered.com |

Note: The data is extracted from graphical representations in the source and is for a related compound, which may not reflect the properties of this compound.

Luminescent Materials (in relevant complexes)

Pyridine (B92270) N-oxide derivatives are known to act as ligands in the formation of luminescent lanthanide complexes. mdpi.comchemistryviews.org These complexes are of interest for applications in areas such as bioimaging and lighting due to the unique luminescent properties of lanthanide ions, including sharp emission bands and long luminescence lifetimes. chemistryviews.org The organic ligand, often referred to as an "antenna," absorbs light and efficiently transfers the energy to the central lanthanide ion, which then emits light. mdpi.com

While specific studies on luminescent complexes involving this compound as a ligand were not found, research on other pyridine-based ligands demonstrates the potential of this class of compounds. The synthesis of luminescent lanthanide-based nanoprobes for dual magnetic resonance and optical imaging has been reported using pyridine-based ligands. mdpi.com The pyridine moieties in these structures act as sensitizers for the lanthanide ions. mdpi.com Furthermore, the formation of luminescent lanthanide architectures and self-assemblies from structurally defined organic ligands is an active area of research. rsc.org The design of these ligands is crucial for capitalizing on the high coordination number of lanthanide ions and achieving efficient luminescence. rsc.org

Synthesis and Study of Advanced Derivatives and Analogues

Structural Modifications of the Pyridine (B92270) Ring

Altering the substituents on the pyridine ring is a primary strategy for modifying the electronic and steric properties of the molecule.

The introduction of halogens like bromine and fluorine onto the pyridine ring can significantly influence the molecule's reactivity and biological interactions. The synthesis of such compounds often involves multi-step processes using halogenated precursors. For instance, a dihalogenated aniline (B41778) building block, 5-bromo-4-fluoro-2-methylaniline, is a key ingredient for synthesizing certain activators of sirtuin 6 (SIRT6), a tumor-suppressing enzyme. ossila.com This precursor possesses multiple reactive sites, allowing for cross-coupling reactions at the bromide position and nucleophilic substitution at the amine and fluoride (B91410) positions. ossila.com

The synthesis of complex halogenated heterocyclic compounds can be intricate. For example, the creation of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a significant intermediate for biologically active compounds, starts from pyridin-4-ol and proceeds through five steps: nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net Similarly, methods for synthesizing halogenated pyrimidines, such as 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, have been developed using starting materials like ethyl 2-fluoroacetate. google.com These synthetic strategies highlight the chemical pathways available for producing halogen-substituted pyridine derivatives.

Table 1: Example of a Halogenated Pyridine Precursor Use the interactive buttons to view compound details.

5-Bromo-4-fluoro-2-methylaniline

Compound Name: 5-Bromo-4-fluoro-2-methylaniline

CAS Number: 627871-16-3

Description: A dihalogenated aniline building block used in the synthesis of SIRT6 activators. It features reactive sites for cross-coupling and nucleophilic substitution. ossila.com

The specific arrangement of amino and methyl groups on the pyridine ring is critical. While the subject compound is 4-amino-2-methylpyridin-1-ium-1-olate, extensive research has been conducted on its isomers, particularly 2-amino-4-methylpyridine (B118599) and its analogues. These studies provide valuable insights into how positional changes affect the molecule's function.

A series of 2-amino-4-methylpyridine analogues with substitutions at the 6-position have been synthesized and evaluated as potential inhibitors for inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.govnih.gov Computational analysis suggested that the 6-position is the most tolerant for introducing substituents suitable for radiolabeling. nih.gov This research led to the identification of potent iNOS inhibitors, demonstrating that modifying positions other than those of the core amino and methyl groups is a viable strategy for tuning biological activity. nih.govnih.gov The fundamental structure of the 2-amino-4-methylpyridin-1-ium cation has also been confirmed through crystal structure analysis. nih.gov

Table 2: Research Findings on 2-Amino-4-methylpyridine Analogues as iNOS Inhibitors This table summarizes data on analogues where the core isomer is 2-amino-4-methylpyridine, not 4-amino-2-methylpyridine (B29970).

iNOS Inhibitor Analogues

Parent Compound for Analogues: 2-amino-4-methylpyridine

Research Goal: To develop selective inhibitors of inducible nitric oxide synthase (iNOS) for potential use as PET imaging tracers. nih.govnih.gov

Key Findings:

Modifications of the Amino Group

The external amino group is a prime target for derivatization, allowing for the attachment of various functional groups and molecular scaffolds.

The amino group can be readily converted into amide or imine functionalities. Modern synthetic methods facilitate these transformations under mild conditions. For instance, a copper-based metal-organic framework (Cu-MOF) has been shown to be an effective and recyclable heterogeneous catalyst for the dehydrogenative coupling of primary amines with alcohols to form amides, or the homo-coupling of amines to form imines. nih.gov This process represents an environmentally friendly route for creating amide and imine derivatives from various benzyl (B1604629) amines and alcohols. nih.gov Applying this methodology to 4-amino-2-methylpyridine N-oxide would allow for the synthesis of a diverse library of amide and imine derivatives.

Table 3: Synthetic Approach for Amide and Imine Derivatives Use the interactive buttons to view reaction details.

Dehydrogenative Coupling Reaction

Reaction Type: Oxidative Dehydrogenative Coupling nih.gov

Catalyst: Cu-MOF (Copper-based Metal-Organic Framework) nih.gov

Amide Synthesis: Cross-coupling of a primary amine (like the amino group on the pyridine) with an alcohol. nih.gov

Imine Synthesis: Homo-coupling of a primary amine. nih.gov

Significance: Provides an efficient and recyclable catalytic method for producing amide and imine derivatives under mild conditions. nih.gov

The amino group serves as a chemical handle for constructing additional heterocyclic rings onto the pyridine framework, leading to complex, fused-ring systems. A prominent example is the synthesis of imidazopyridines. The reaction of an aminopyridine with other reagents in one-pot, multi-component reactions can yield fused systems like imidazo[1,2-a]pyridines. researchgate.net Research has also detailed the synthesis of 2-aminoimidazo[4,5-b]pyridines, which are analogues of mutagenic compounds found in cooked foods. researchgate.net These synthetic routes demonstrate how the amino group is essential for annulation strategies that expand the molecular complexity and potential interaction profile of the parent compound.

Table 4: Examples of Fused Heterocyclic Systems from Aminopyridines Use the interactive buttons to view system details.

Imidazo[1,2-a]pyridines Imidazo[4,5-b]pyridines